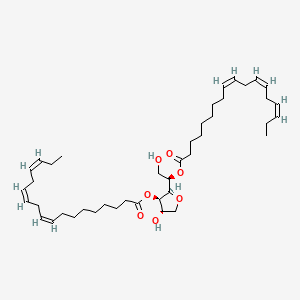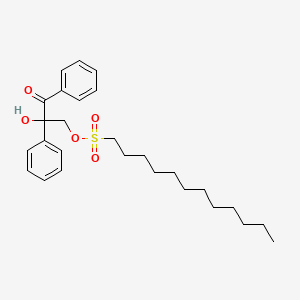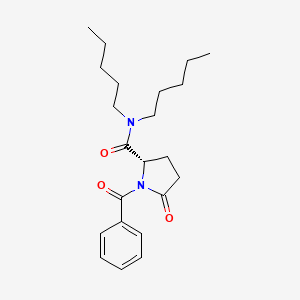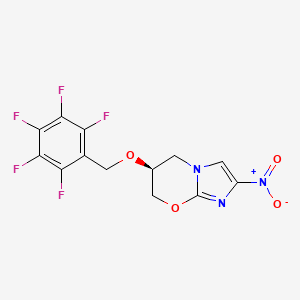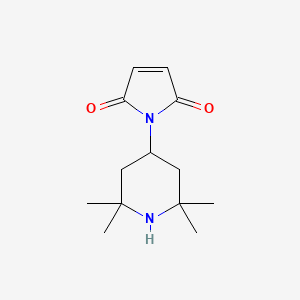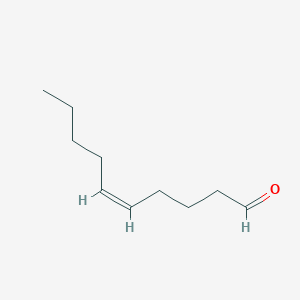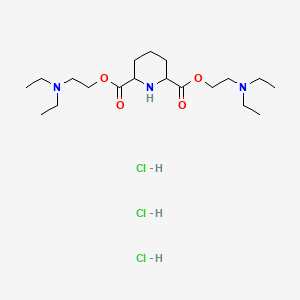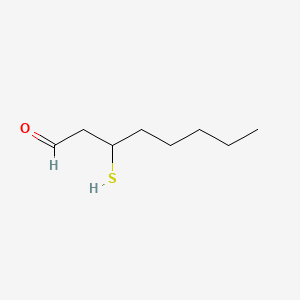
2,5-Dimethylheptyl 6-methyloctyl phthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylheptyl 6-methyloctyl phthalate is an organic compound with the molecular formula C26H42O4. It is a phthalate ester, which means it is derived from phthalic acid. This compound is known for its unique structural properties, including multiple bonds, aromatic rings, and ester groups .
Métodos De Preparación
The synthesis of 2,5-Dimethylheptyl 6-methyloctyl phthalate typically involves esterification reactions. One common method is the reaction of phthalic anhydride with 2,5-dimethylheptanol and 6-methyloctanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. Industrial production methods often involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
2,5-Dimethylheptyl 6-methyloctyl phthalate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester groups, leading to the formation of different ester derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .
Aplicaciones Científicas De Investigación
2,5-Dimethylheptyl 6-methyloctyl phthalate has several applications in scientific research:
Chemistry: It is used as a plasticizer in the production of flexible plastics. Its unique structural properties make it suitable for studying esterification and substitution reactions.
Biology: Research on its biological effects, including potential endocrine-disrupting properties, is ongoing.
Medicine: While not commonly used directly in medicine, its derivatives are studied for potential pharmaceutical applications.
Industry: It is used in the manufacture of various consumer products, including cosmetics, due to its ability to impart flexibility and durability to materials
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylheptyl 6-methyloctyl phthalate involves its interaction with cellular components. It can bind to specific receptors, potentially disrupting normal cellular functions. The molecular targets and pathways involved are still under investigation, but it is believed to affect hormone signaling pathways, leading to endocrine disruption .
Comparación Con Compuestos Similares
2,5-Dimethylheptyl 6-methyloctyl phthalate can be compared to other phthalate esters such as diethyl phthalate and dibutyl phthalate. While all these compounds share a common phthalate backbone, this compound is unique due to its specific alkyl chain substitutions, which impart different physical and chemical properties. This uniqueness makes it particularly useful in applications requiring specific flexibility and durability characteristics .
Similar compounds include:
- Diethyl phthalate
- Dibutyl phthalate
- Diisononyl phthalate
These compounds are also used as plasticizers but differ in their alkyl chain lengths and branching, leading to variations in their applications and effects .
Propiedades
Número CAS |
85851-77-0 |
|---|---|
Fórmula molecular |
C26H42O4 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
2-O-(2,5-dimethylheptyl) 1-O-(6-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-6-20(3)13-9-8-12-18-29-25(27)23-14-10-11-15-24(23)26(28)30-19-22(5)17-16-21(4)7-2/h10-11,14-15,20-22H,6-9,12-13,16-19H2,1-5H3 |
Clave InChI |
PHPAWJHCSXLDCE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCC(C)CCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


